Prim-O-glucosylcimifugin

Vue d'ensemble

Description

Le Prim-O-glucosylcimifugin est un composé bioactif extrait de la plante médicinale chinoise traditionnelle Saposhnikovia divaricata. Il est connu pour ses propriétés analgésiques, anti-inflammatoires et antioxydantes . Ce composé a été étudié pour ses effets thérapeutiques potentiels dans diverses affections médicales, notamment la colite ulcéreuse et la régénération des tendons .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du Prim-O-glucosylcimifugin implique plusieurs étapes, notamment l’extraction du composé des racines de Saposhnikovia divaricata. Le processus d’extraction implique généralement l’utilisation de solvants tels que l’éthanol ou le méthanol pour isoler les composants bioactifs . Le composé peut également être synthétisé par des réactions chimiques impliquant la glucosylation de la cimifugin, un composé apparenté présent dans la même plante .

Méthodes de production industrielle : La production industrielle du this compound implique des processus d’extraction à grande échelle utilisant des techniques de pointe telles que la chromatographie liquide haute performance (HPLC) et la spectrométrie de masse (SM) pour garantir la pureté et la qualité du composé . Ces méthodes permettent une isolation et une quantification efficaces du this compound à partir d’extraits végétaux .

Analyse Des Réactions Chimiques

Types de réactions : Le Prim-O-glucosylcimifugin subit diverses réactions chimiques, notamment l’hydroxylation, la déshydrogénation, l’hydrogénation et la glucuronidation . Ces réactions sont essentielles pour le métabolisme et l’activité fonctionnelle du composé dans les systèmes biologiques .

Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions impliquant le this compound comprennent des agents oxydants, des agents réducteurs et des réactifs de glucosylation . Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations chimiques souhaitées .

Principaux produits formés : Les principaux produits formés à partir des réactions du this compound comprennent divers métabolites tels que M13, M17, M20, M23, M24 et M28 . Ces métabolites jouent un rôle crucial dans les effets pharmacologiques et le potentiel thérapeutique du composé .

Applications de la recherche scientifique

En chimie, il est utilisé comme composé modèle pour étudier les réactions de glucosylation et la synthèse de molécules bioactives . En biologie, il a été démontré qu’il avait des effets protecteurs contre la dégénérescence tendineuse liée au vieillissement en rajeunissant les cellules souches/progénitrices tendineuses sénescentes . En médecine, il a démontré des effets anti-inflammatoires et antioxydants significatifs, ce qui en fait un agent thérapeutique potentiel pour des affections telles que la colite ulcéreuse . De plus, il a des applications dans l’industrie pharmaceutique pour le développement de nouveaux médicaments et d’agents thérapeutiques .

Applications De Recherche Scientifique

Antitumor Effects

POG has been identified as a promising agent in enhancing the efficacy of cancer treatments, particularly in combination with immune checkpoint inhibitors like PD-1 inhibitors. Research indicates that POG can inhibit the proliferation and immunosuppressive functions of myeloid-derived suppressor cells (MDSCs), which play a crucial role in tumor progression and immune evasion.

- Mechanism of Action : POG inhibits arginine metabolism and the tricarboxylic acid cycle (TCA cycle), leading to reduced metabolic activity in MDSCs. This inhibition enhances CD8 T-lymphocyte infiltration within tumors, thereby improving the overall antitumor response when used alongside PD-1 inhibitors in mouse models (B16-F10 and 4T1) .

Anti-inflammatory Properties

In addition to its antitumor effects, POG has demonstrated significant anti-inflammatory properties, particularly in models of ulcerative colitis.

- Protective Mechanisms : POG has been shown to inhibit pro-inflammatory signaling pathways such as MAPK, AKT, and NF-κB, which are critical in the inflammatory response. In vivo studies indicate that POG treatment leads to improved clinical scores and reduced levels of inflammatory cytokines (IL-1β, TNF-α, IL-6) in ulcerative colitis models . Furthermore, it contributes to the repair of intestinal mucosal integrity by upregulating tight junction proteins .

Antimicrobial Activity

POG also exhibits antimicrobial properties, particularly against Staphylococcus aureus.

- Inhibition Studies : The minimal inhibitory concentration (MIC) for POG against S. aureus was found to be 128 μg/mL. Although it showed limited direct antibacterial activity at higher concentrations, POG significantly reduced hemolytic activity in co-culture supernatants, indicating its potential role in modulating bacterial virulence factors .

Case Studies and Clinical Implications

Several studies have documented the therapeutic potential of POG in various clinical scenarios:

Mécanisme D'action

Le mécanisme d’action du Prim-O-glucosylcimifugin implique l’inhibition des voies de signalisation pro-inflammatoire telles que MAPK, AKT et NF-κB . Il régule également la diversité et l’abondance de la flore intestinale, répare l’intégrité de la barrière intestinale et supprime la production de facteurs inflammatoires tels que IL-1β, TNF-α et IL-6 . De plus, il protège les cellules souches/progénitrices tendineuses contre les déficiences fonctionnelles en supprimant le facteur nucléaire-κB et en diminuant la signalisation mTOR avec l’induction de l’autophagie .

Comparaison Avec Des Composés Similaires

Le Prim-O-glucosylcimifugin est unique dans sa combinaison de propriétés analgésiques, anti-inflammatoires et antioxydantes. Des composés similaires comprennent la cimifugin, le calycosin-7-O-glucoside et la naringine . Bien que ces composés présentent également des propriétés bioactives, le this compound se démarque en raison de ses effets spécifiques sur la régulation de la flore intestinale, la régénération des tendons et son mécanisme anti-inflammatoire complet .

Activité Biologique

Prim-O-glucosylcimifugin (POG) is a bioactive compound derived from the traditional Chinese medicine Saposhnikovia, known for its diverse biological activities. This article provides an in-depth analysis of POG's biological activity, focusing on its anticancer, anti-inflammatory, and protective effects, particularly in the context of ulcerative colitis and immune modulation.

1. Anticancer Activity

Recent studies have demonstrated that POG enhances the antitumor effect of PD-1 inhibitors by targeting myeloid-derived suppressor cells (MDSCs). In vitro and in vivo experiments have shown that POG inhibits the proliferation and immunosuppressive functions of polymorphonuclear MDSCs (PMN-MDSCs), thereby improving CD8 T-lymphocyte infiltration in tumors. This mechanism suggests that POG can act as a sensitizer for PD-1 inhibitors, potentially increasing their efficacy in cancer therapy.

Key Findings:

- Inhibition of PMN-MDSCs : POG reduces arginine metabolism and disrupts the tricarboxylic acid (TCA) cycle in PMN-MDSCs, leading to decreased tumor growth in mouse models (B16-F10 and 4T1) .

- Synergistic Effects : The combination of POG with PD-1 inhibitors showed a significant increase in antitumor activity compared to either treatment alone .

2. Anti-inflammatory Effects

POG exhibits significant anti-inflammatory properties, particularly in models of ulcerative colitis (UC). Research indicates that POG can alleviate symptoms and promote healing in UC by modulating inflammatory pathways.

- Reduction of Inflammatory Cytokines : POG administration has been shown to decrease levels of pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6 in animal models .

- Intestinal Barrier Repair : POG enhances the expression of tight junction proteins (Occludin, Claudin-3, ZO-1), which are crucial for maintaining intestinal barrier integrity. This effect was observed in mice subjected to dextran sulfate sodium (DSS)-induced UC .

Table 1: Effects of this compound on Inflammatory Markers

| Marker | Control Group | POG Treatment | Significance |

|---|---|---|---|

| IL-1β | High | Low | p < 0.01 |

| TNF-α | High | Low | p < 0.01 |

| IL-6 | High | Low | p < 0.01 |

3. Protective Role Against Ulcerative Colitis

The protective effects of POG against UC have been substantiated through various studies:

In Vivo Studies:

- Mice treated with POG showed improved clinical scores, increased colonic length, and enhanced body weight compared to control groups .

- Histological examinations revealed significant repair of intestinal mucosa damage following POG treatment.

Mechanism Insights:

POG's protective role involves:

- Regulation of Gut Microbiota : POG positively influences the diversity and composition of gut microbiota, which is essential for maintaining intestinal health .

- Inhibition of Pro-inflammatory Pathways : By suppressing MAPK and NF-kB signaling pathways, POG effectively reduces inflammation associated with UC .

4. Aging and Stem Cell Maintenance

Emerging research indicates that POG may also play a role in promoting stem cell properties and combating aging-related decline:

Findings:

- POG treatment has been shown to enhance the expression of stemness markers SOX2 and OCT4 in rat tendon stem/progenitor cells (rTSPCs), suggesting its potential in regenerative medicine .

- It reduces markers associated with cellular aging, such as SAβ-gal positivity and DNA damage response indicators .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying POG in plant material or medicinal preparations?

A validated liquid chromatography–ion trap mass spectrometry (LC-IT/MS) method is widely used. The protocol involves direct infusion of POG standard solutions into IT/MS to generate MSⁿ spectra, with quantification in positive-ion mode (product ion transition m/z 469 → 307). Key validation parameters include linearity (R² > 0.99), sensitivity (LOQ ≤ 10 ng/mL), and precision (RSD < 5%). This method has been applied to quantify POG in Saposhnikovia divaricata roots and seven medicinal formulations .

Q. How does POG exert anti-inflammatory effects in macrophage models?

POG inhibits LPS-induced nitric oxide (NO) production in RAW 264.7 macrophages by suppressing iNOS and COX-2 expression. Methodologically, macrophages are pre-treated with POG (15–100 µg/mL) for 24 hours, followed by LPS stimulation (1 µg/mL). NO levels are quantified via Griess reaction, while iNOS/COX-2 mRNA and protein expression are assessed using RT-qPCR and Western blotting. JAK2/STAT3 signaling inhibition is confirmed through phospho-specific antibodies .

Q. What experimental models are suitable for assessing POG’s cytotoxicity and anti-inflammatory activity?

RAW 264.7 macrophages are commonly used. Cytotoxicity is evaluated via MTT or CCK-8 assays after 24-hour exposure to POG (15–100 µg/mL). For anti-inflammatory studies, LPS-activated macrophages are co-treated with POG, and inflammatory markers (e.g., TNF-α, IL-6) are measured via ELISA. Dose-dependent inhibition of NO and cytokines is observed without significant cytotoxicity in this range .

Q. How is POG extracted and purified from natural sources?

Orthogonal experimental designs optimize extraction parameters (e.g., solvent volume, time, temperature). For Saposhnikovia divaricata, water or ethanol-based extraction is followed by column chromatography (e.g., silica gel, HPLC) for purification. Quantification via LC-MS ensures purity (>98%) .

Advanced Research Questions

Q. What metabolic pathways and enzymes are involved in POG biotransformation?

POG undergoes hydroxylation, dehydrogenation, glucuronidation, and sulfation in vivo. Metabolites are identified using UHPLC-Q-TOF-MS/MS in plasma, urine, and bile samples from rat models. Key enzymes include cytochrome P450 isoforms and UDP-glucuronosyltransferases. Comparative studies in periodontitis vs. healthy rats reveal altered metabolic profiles, suggesting disease-specific modulation .

Q. How does POG synergize with other compounds to enhance therapeutic effects?

Co-administration with calycosin-7-O-β-D-glucoside (from Astragalus) increases POG’s bioavailability by 2.3-fold in mice. Pharmacokinetic studies using UPLC-MS/MS show enhanced absorption (Cₘₐₓ) and prolonged half-life. This synergy supports traditional herb-pairing rationale in TCM formulations .

Q. What advanced techniques address co-eluting compounds in POG analysis?

Data-independent acquisition (DIA) methods like SONAR™ improve spectral clarity. Unlike traditional DIA, SONAR™ uses a scanning quadrupole to isolate narrow precursor windows (e.g., m/z 469 ± 2), reducing interference from co-eluting ions. This yields cleaner MS/MS spectra, enabling confident identification of POG in complex matrices like herbal extracts .

Q. How can network pharmacology elucidate POG’s multi-target mechanisms?

Integrative approaches combine metabolite profiling, target prediction (e.g., SwissTargetPrediction), and pathway enrichment analysis. For POG, network models highlight MAPK, NF-κB, and JAK-STAT pathways as central to its anti-inflammatory and anticancer effects. Validation involves siRNA knockdown of hub targets (e.g., STAT3) in cellular models .

Q. What experimental designs optimize POG extraction while balancing multiple bioactive components?

Orthogonal tests (e.g., L9(3⁴) design) evaluate factors like water volume, extraction time, and temperature. Responses include POG yield, fingerprint similarity, and dry paste rate. Entropy-weighted TOPSIS models rank extraction conditions, ensuring maximal POG recovery without compromising other markers (e.g., ferulic acid, glycyrrhizic acid) .

Q. How does POG modulate the gut microbiome in inflammatory diseases?

In DSS-induced ulcerative colitis (UC) models, POG restores gut microbiota diversity (16S rRNA sequencing) and upregulates tight-junction proteins (occludin, ZO-1) via immunofluorescence. In vitro, LPS-treated RAW 264.7 cells show reduced ERK1/2 and NF-κB phosphorylation, linking microbiome modulation to anti-inflammatory signaling .

Q. Methodological Notes

- Data Contradictions : While POG’s NO inhibition is consistent across studies , discrepancies in optimal dosing (15–100 µg/mL vs. higher ranges) may stem from cell line variability. Always include dose-response curves and viability controls.

- Ethical Standards : In vivo studies must comply with ARRIVE guidelines, including ethical approval for animal models (e.g., UC mice) .

Propriétés

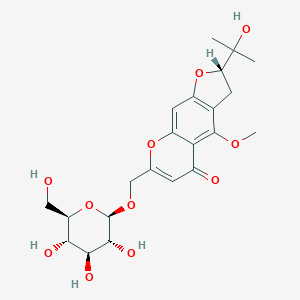

IUPAC Name |

(2S)-2-(2-hydroxypropan-2-yl)-4-methoxy-7-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-2,3-dihydrofuro[3,2-g]chromen-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O11/c1-22(2,28)15-5-10-12(32-15)6-13-16(20(10)29-3)11(24)4-9(31-13)8-30-21-19(27)18(26)17(25)14(7-23)33-21/h4,6,14-15,17-19,21,23,25-28H,5,7-8H2,1-3H3/t14-,15+,17-,18+,19-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIUVHOSBSDYXRG-UVTAEQIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)COC4C(C(C(C(O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H]1CC2=C(O1)C=C3C(=C2OC)C(=O)C=C(O3)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90554764 | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80681-45-4 | |

| Record name | prim-O-Glucosylcimifugin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80681-45-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2S)-2-(2-Hydroxypropan-2-yl)-4-methoxy-5-oxo-2,3-dihydro-5H-furo[3,2-g][1]benzopyran-7-yl]methyl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90554764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.